3-(2,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
The exact mass of the compound 3-(2,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is 520.0990339 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N2O4S/c1-31-19-12-15(13-20(32-2)22(19)33-3)23(30)29-24(34)21(17-9-8-16(26)14-18(17)27)28-25(29)10-6-4-5-7-11-25/h8-9,12-14H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXVYAVJFDQQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 640.6 g/mol. The presence of the dichlorophenyl and trimethoxybenzoyl moieties suggests potential interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several significant findings:
Anticancer Properties
The diazaspiro structure is often associated with anticancer activity. Research has demonstrated that compounds featuring spirocyclic frameworks can inhibit cancer cell proliferation. For example, spiro compounds have been reported to induce apoptosis in various cancer cell lines . Further studies are needed to confirm the specific anticancer effects of the target compound.
The proposed mechanism of action for compounds similar to 3-(2,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione includes:
- Inhibition of Enzymatic Activity : Many biologically active compounds interact with key enzymes involved in metabolic pathways.
- Disruption of Cellular Signaling : The compound may affect signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated related compounds that share structural similarities:
- Study on Antibacterial Agents : A study explored analogues of dichlorophenyl compounds and their effectiveness against bacterial strains. Results indicated that electron-withdrawing groups enhance antibacterial activity .
- Anticancer Activity : Research on spirocyclic compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models . The target compound's structure suggests it could similarly affect cancer cell viability.
- Pharmacokinetics and Toxicology : Preliminary studies on related compounds indicate favorable pharmacokinetic profiles, with low toxicity observed in animal models . Understanding these profiles for the target compound will be essential for future therapeutic applications.
Table 1: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
